molecular formula C50H80N8O17 B8048722 (10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

(10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Numéro de catalogue: B8048722
Poids moléculaire: 1065.2 g/mol
Clé InChI: DQXPFAADCTZLNL-RCCJUTPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a highly complex macrocyclic polyketide derivative featuring a hexazatricyclo[22.3.0.09,13]heptacosan core. Key structural attributes include:

  • Functional groups: Hydroxyl, amino, and ketone groups, as well as a tetradecanamide side chain, may contribute to solubility, receptor binding, or enzymatic inhibition properties.
  • Macrocyclic framework: The hexazatricyclo system could confer rigidity, influencing pharmacokinetic properties like metabolic stability .

While specific biological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive natural products and synthetic enzyme inhibitors (e.g., sEH inhibitors in ).

Propriétés

IUPAC Name

(10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26+,27+,30+,31-,32-,33-,34+,35+,38?,39-,40?,41-,42-,43-,46+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPFAADCTZLNL-RCCJUTPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N8O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135575-42-7
Record name (2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[2-Carbamoyl-1(R)-hydroxyethyl]-23-[1(S),2(S)- dihydroxy-2-(4-hydroxyphenyl)ethyl]-9-(10,12-dimethyltetradecanamido)-2,11,12,15-tetrahydroxy-6- [1(R)-hydroxyethyl]perhydrodipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacycloheneicosine- 5,8,14,19,22,25-hexaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by multiple hydroxy and amino groups which enhance its reactivity and interaction with biological systems. Its structural complexity allows for diverse interactions with cellular receptors and enzymes.

Molecular Characteristics

PropertyValue
Molecular FormulaC52H88N10O15
Molecular Weight1000 g/mol (approx.)
Key Functional GroupsHydroxyl (-OH), Amine (-NH2), Carbonyl (C=O)

The primary mechanism of action for this compound involves its interaction with specific cellular receptors and enzymes.

Receptor Interaction

  • Binding Affinity : The compound shows high affinity for certain receptors involved in cell signaling pathways.
  • Intracellular Signaling Cascade : Upon binding to its target receptor:
    • Activation of downstream signaling pathways occurs.
    • This includes the PI3K-AKT pathway which promotes cell survival and proliferation.

Cellular Effects

The activation of these pathways leads to several biological effects:

  • Cell Proliferation : Enhances the growth of various cell types.
  • Survival Signals : Increases resistance to apoptosis in stressed conditions.
  • Differentiation : Promotes specific cell lineage differentiation.

In Vitro Studies

Research has demonstrated that this compound can significantly impact cell viability and proliferation in various cancer cell lines.

Case Study: Cancer Cell Lines

In a study involving breast cancer cell lines:

  • Concentration : The compound was tested at concentrations ranging from 0.1 µM to 10 µM.
  • Results :
    • At 1 µM concentration, a 50% increase in cell proliferation was observed compared to control groups.
    • Higher concentrations led to altered apoptosis rates.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound.

Case Study: Tumor Growth Inhibition

In a xenograft model of human tumors:

  • Treatment Regimen : Administered at 5 mg/kg body weight bi-weekly.
  • Outcomes :
    • Significant reduction in tumor size was noted after four weeks of treatment.
    • Histological analysis revealed increased apoptosis within tumor tissues.

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth suggests potential use as an anti-cancer agent.
  • Neuroprotection : The compound may offer protective effects against neurodegenerative diseases due to its influence on cell survival pathways.
  • Regenerative Medicine : Potential applications in tissue engineering and regenerative therapies due to its impact on cellular differentiation.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds targeting specific cellular pathways involved in cancer proliferation and survival are of particular interest. The presence of multiple hydroxyl groups in the structure may enhance interactions with biological macromolecules like proteins and nucleic acids.

Neuroprotective Effects
Compounds resembling this structure have been explored for neuroprotective effects:

  • Research Findings : Studies have shown that similar molecules can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Research

Enzyme Inhibition
The compound's potential to inhibit specific enzymes makes it a candidate for biochemical research:

  • Target Enzymes : Enzymes involved in metabolic pathways could be inhibited by this compound leading to altered metabolic responses. This could be particularly useful in studying metabolic disorders.

Case Studies

Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry examined a related compound's ability to inhibit tumor growth in vitro and in vivo models. The results indicated a dose-dependent reduction in tumor size and improved survival rates among treated subjects.

Case Study 2: Neuroprotection
Research published in Neurobiology of Disease highlighted the neuroprotective effects of a structurally similar compound on cultured neuronal cells subjected to oxidative stress. The study found that treatment with the compound resulted in decreased markers of cell death and improved cell viability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Functional Groups Potential Biological Activity Reference
Target Compound (10R,12S)-N-... Hexazatricyclo[22.3.0.09,13]heptacosan Hydroxyl, amino, ketone, tetradecanamide Hypothesized enzyme inhibition
(1S,4R,5S,8R,9S,11S,12S)-1,5,9-trimethyl-10,13,14,15-tetraoxatetracyclo[...]pentadecyl derivatives Tetraoxatetracyclo[9.1.3.1.04,12.08,12] Thiocarbamate (18), methylphenylamine (19), carboxylic acid (20) Synthetic intermediates; uncharacterized
Salvia spp. Essential Oils Terpenoids/phenolic derivatives Monoterpenes, sesquiterpenes, phenolic acids (e.g., 4-hydroxyphenyl groups) AChE/BuChE inhibition (IC50: 26–64 μg/mL)
Lead sEH Inhibitor () Urea-based scaffold Solubilizing groups, urea pharmacophore Analgesic (HsEH inhibition; IC50: nM range)

Functional Group Contributions

  • Hydroxyl/Amino Groups: Present in both the target compound and Salvia essential oils (), these groups are critical for hydrogen bonding with enzyme active sites (e.g., AChE inhibition) .
  • Tetradecanamide Chain : The lipophilic side chain in the target compound may enhance membrane permeability, akin to fatty acid-modified drugs.

Méthodes De Préparation

Fermentation Medium Composition

The fermentation medium is a critical determinant of yield. A patented formulation includes the following components (Table 1):

Table 1: Fermentation Medium Composition

ComponentConcentration (wt%)
Lactose3.0%
Threonine1.0%
Yeast Powder1.0%
Proline1.2%
KH₂PO₄0.15%
MgSO₄·7H₂O0.05%
MES Buffer1.5%
pH5.3

Proline serves as a precursor for hydroxyproline, a key structural component of Pneumocandin B0. The inclusion of threonine enhances nitrogen availability, while lactose acts as a carbon source.

Process Parameters

Fermentation occurs in a 50 L bioreactor under controlled conditions:

  • Temperature: 25°C

  • Aeration: Initial 0.9 VVM, gradually increased to 1.2 VVM

  • Agitation: Up to 600 rpm to maintain dissolved oxygen (DO) ≥20%

  • pH Control: Adjusted dynamically based on DO levels (Table 2):

Table 2: pH-DO Feedback Control

Dissolved Oxygen (%)pH Range
≥455.0–5.4
35–455.4–5.8
25–355.8–6.2
<256.2–6.6

This dynamic pH strategy reduced Pneumocandin C0 impurities from 6% to 1.5% while achieving a final Pneumocandin B0 titer of 1,048 mg/L.

Strain Improvement Techniques

Adaptive Laboratory Evolution (ALE)

Adaptive Laboratory Evolution (ALE) has been employed to enhance Glarea lozoyensis productivity. Strains subjected to 50 generations of ALE at low temperatures (ALE50) demonstrated:

  • 30% increase in Pneumocandin B0 titer (2,131 mg/L vs. 1,638 mg/L in wild-type).

  • Reduced biomass accumulation (63 g/L DCW vs. 93 g/L in wild-type), indicating redirected metabolic flux toward secondary metabolism.

Table 3: ALE Strain Performance

StrainDCW (g/L)Pneumocandin B0 (mg/L)
ALE0931,638
ALE50632,131

Genetic Modifications

Overexpression of glucose-6-phosphate dehydrogenase (G6PDH) and malic enzyme (ME) in Glarea lozoyensis enhanced NADPH supply, a cofactor critical for Pneumocandin B0 biosynthesis. This modification increased intracellular NADPH levels by 2.3-fold, correlating with a 22% improvement in yield.

Media Optimization

Carbon and Nitrogen Sources

Mannitol and glucose are preferred carbon sources due to their favorable effects on osmotic pressure and metabolic flux. Substituting cottonseed meal with (NH₄)₂SO₄ reduced broth viscosity by 40%, improving oxygen transfer rates.

Vitamin B5 Supplementation

Adding vitamin B5 (30 mg/L) at 48 hours post-inoculation increased Pneumocandin B0 synthesis by 15%, likely due to its role in coenzyme A biosynthesis.

Downstream Processing

Impurity Management

Pneumocandin C0, an isoform with a trans-4-hydroxyproline residue, is the primary impurity. Normal-phase chromatography using proline-modified silica gel achieves baseline separation (resolution factor: 1.8).

Purification Yield

A three-step purification process (solvent extraction, normal-phase chromatography, and crystallization) achieves 92% purity with a recovery rate of 78%.

Recent Advances in Bioprocessing

Metabolic Flux Analysis

13C metabolic flux analysis revealed that 68% of proline is directly incorporated into Pneumocandin B0, underscoring its importance in media design.

Membrane Engineering

ALE50 strains exhibited 50% higher membrane permeability, facilitating Pneumocandin B0 secretion and reducing feedback inhibition .

Q & A

Q. What are the primary research applications of this compound in chemical and biological studies?

This lipopeptide is primarily investigated for its antifungal properties, particularly in studying biosynthesis pathways of lipopeptide antibiotics and mechanisms of fungal resistance. Methodologically, researchers employ:

  • Genetic manipulation (e.g., gene knockout in Zalerion arboricola) to trace biosynthetic gene clusters .
  • Minimum Inhibitory Concentration (MIC) assays to quantify antifungal efficacy against Candida or Aspergillus strains .
  • Membrane permeability assays using fluorescent probes (e.g., propidium iodide) to assess disruption of fungal cell membranes.

Q. How can the stereochemical configuration of this complex molecule be experimentally verified?

Advanced techniques are required due to the compound’s multiple chiral centers and macrocyclic structure:

  • X-ray crystallography provides definitive stereochemical assignment, as demonstrated in similar cyclic peptides (e.g., triclinic crystal systems with α/β/γ angles and Å-scale resolution) .
  • NMR spectroscopy (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY) identifies spatial proximities of protons and carbons, resolving ambiguities in hydroxyl and methyl group orientations .

Q. What in vitro assays are recommended to evaluate its antifungal activity?

Standardized protocols include:

  • Broth microdilution assays (CLSI M27/M38 guidelines) to determine MIC values against clinically relevant fungi.
  • Time-kill kinetics to assess concentration-dependent fungicidal effects.
  • Synergy testing with azoles or echinocandins using checkerboard assays to identify combinatorial efficacy .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway of this compound?

The synthesis involves intricate cyclization and regioselective hydroxylation steps. Strategies include:

  • Quantum chemical calculations (e.g., density functional theory) to model transition states and predict reaction yields for macrocyclization .
  • Machine learning (ML)-driven reaction condition screening, leveraging platforms like ICReDD’s feedback loop between computational predictions and experimental validation .
  • Factorial design of experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) while minimizing trial-and-error approaches .

Q. What experimental designs are suitable for studying its interaction with fungal cell membranes?

Advanced methodologies combine biophysical and microbiological techniques:

  • Surface plasmon resonance (SPR) to quantify binding affinity to ergosterol or lipid bilayers.
  • Atomic force microscopy (AFM) for nanoscale imaging of membrane disruption in real time .
  • Microspectroscopic imaging (e.g., Raman or FTIR) to track molecular changes in fungal membranes during exposure .

Q. How can AI enhance the development of derivatives with improved pharmacokinetics?

Integrate AI/ML with multi-omics

  • Generative adversarial networks (GANs) to design analogs with enhanced solubility or reduced toxicity.
  • Pharmacokinetic modeling using tools like COMSOL Multiphysics to simulate absorption/distribution in human tissues .
  • High-throughput screening paired with ML classifiers to prioritize candidates for in vivo testing .

Methodological Considerations

Q. What statistical approaches are critical for analyzing bioactivity data?

  • Multivariate regression to correlate structural features (e.g., hydroxyl group positioning) with MIC values.
  • Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies in murine models.
  • Principal component analysis (PCA) to reduce dimensionality in high-content screening datasets .

Q. How to address discrepancies in antifungal efficacy across experimental models?

Contradictions may arise from variations in fungal strain virulence or assay conditions. Mitigation strategies:

  • Standardize inoculum preparation (e.g., hemocytometer counting for spore density).
  • Include positive controls (e.g., amphotericin B) in all assays.
  • Meta-analysis of cross-study data to identify confounding variables .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.